molecular formula C22H23BrN2O2 B264252 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B264252
M. Wt: 427.3 g/mol
InChI Key: YGTBPZMZKSOGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as BRDMT, is a chemical compound that belongs to the class of diazatricyclo compounds. It has been found to have potential applications in scientific research due to its unique structure and properties.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antiproliferative activity against cancer cells and has been shown to inhibit the growth of several types of cancer cell lines. Additionally, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and division. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, further research is needed to fully understand the biochemical and physiological effects of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments is its potential as a new therapeutic agent for the treatment of cancer and infectious diseases. Additionally, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been found to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, there are also limitations to the use of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments. Its synthesis is relatively complex and requires specialized equipment and expertise. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is the development of new therapeutic agents based on the structure of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one and its potential side effects. Another area of interest is the development of new methods for the synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, which could improve the yield and purity of the product and make it more accessible for scientific research. Finally, there is a need for further studies to investigate the potential applications of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in the treatment of infectious diseases.
Conclusion:
In conclusion, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new therapeutic agents for the treatment of cancer and infectious diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. The synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is relatively complex and requires specialized equipment and expertise, but the development of new methods for its synthesis could improve its accessibility for scientific research.

Synthesis Methods

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 5-bromo-2-methoxybenzaldehyde with methylamine and phenylhydrazine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield 2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. The synthesis of this compound has been reported in several research papers, and the yield and purity of the product can be optimized by varying the reaction conditions.

properties

Product Name

2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Molecular Formula

C22H23BrN2O2

Molecular Weight

427.3 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C22H23BrN2O2/c1-21-11-24-13-22(20(21)26,15-6-4-3-5-7-15)14-25(12-21)19(24)17-10-16(23)8-9-18(17)27-2/h3-10,19H,11-14H2,1-2H3

InChI Key

YGTBPZMZKSOGHC-UHFFFAOYSA-N

SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OC)C5=CC=CC=C5

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OC)C5=CC=CC=C5

Origin of Product

United States

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